![molecular formula C23H24N2O5 B2767069 Ethyl 2-[2-[2-(3,5-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate CAS No. 868223-89-6](/img/structure/B2767069.png)
Ethyl 2-[2-[2-(3,5-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups. It has a molecular formula of C23H24N2O5 and a molecular weight of 408.454. The molecule contains an isoquinoline group, which is a type of heterocyclic aromatic organic compound. It also contains a dimethylanilino group, which is derived from aniline and contains two methyl groups attached to the nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. The isoquinoline group is a planar, aromatic system, which means it is likely to contribute to the overall stability of the molecule. The dimethylanilino group is a basic group, which means it could potentially participate in acid-base reactions .Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Analysis
Studies on related compounds highlight the significance of analyzing crystal structures and molecular interactions. For instance, the analysis of ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate provided insights into its crystal structure, showcasing weak hydrogen bonds and π–π interactions, which stabilize its structure and suggest potential for bioactive compound design (Filali Baba et al., 2019).
Antibacterial Activity
Compounds with a similar backbone structure have been evaluated for their antibacterial properties. The synthesis of ethyl 2-amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate and its evaluation against Gram-positive and Gram-negative bacteria revealed moderate effectiveness, highlighting the potential for developing new antibacterial agents (Asghari et al., 2014).
Anticancer Properties
The exploration of quinoxaline and quinazolinone derivatives has identified compounds with significant anticancer activities. For example, novel anticancer agents targeting topoisomerase I, such as 11H-Isoquino[4,3-c]cinnolin-12-ones, have been discovered, indicating potent cytotoxic activity and the potential for effective cancer treatment strategies (Ruchelman et al., 2004).
Spectroscopic and Docking Studies
Spectroscopic analysis and molecular docking studies, such as those conducted on ethyl 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-acetate, provide valuable insights into the interaction mechanisms of these compounds with biological targets. These studies suggest inhibitory activity against specific enzymes, indicating potential for drug development (El-Azab et al., 2016).
Tyrosine Kinase Inhibition
Research on quinazolinone-based derivatives has shown their effectiveness as dual inhibitors for VEGFR-2 and EGFR tyrosine kinases. This suggests a promising approach for targeting cancer pathways and developing new anticancer therapies (Riadi et al., 2021).
Propiedades
IUPAC Name |
ethyl 2-[2-[2-(3,5-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-4-29-22(27)14-30-20-7-5-6-19-18(20)8-9-25(23(19)28)13-21(26)24-17-11-15(2)10-16(3)12-17/h5-12H,4,13-14H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOCMJFSHMIOIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


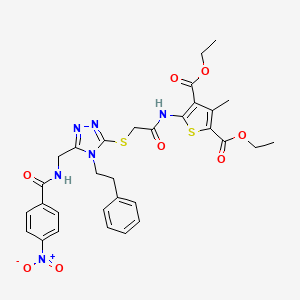

![2-Chloro-N-[2-(3-fluoro-4-morpholin-4-ylphenyl)ethyl]acetamide](/img/structure/B2766994.png)
![1-[2-(2-Methoxyphenoxy)ethyl]-7-methylindole-2,3-dione](/img/structure/B2766996.png)

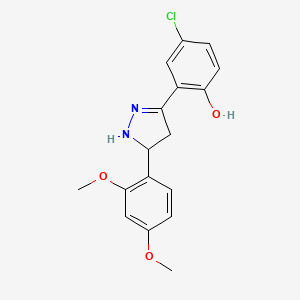
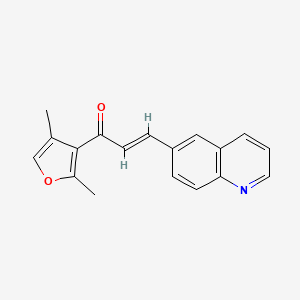

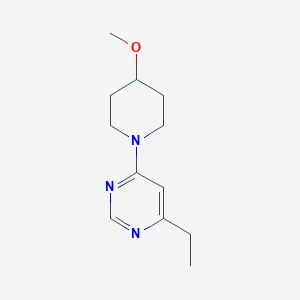

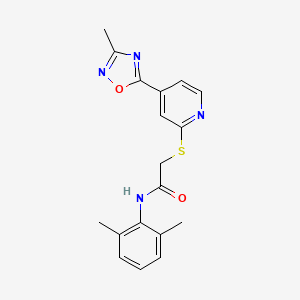
![N-(2,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2767007.png)
